(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanol
CAS No.: 68031-99-2
Cat. No.: VC21141809
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68031-99-2 |
|---|---|
| Molecular Formula | C11H15NO |
| Molecular Weight | 177.24 g/mol |
| IUPAC Name | (1-methyl-3,4-dihydro-2H-quinolin-6-yl)methanol |
| Standard InChI | InChI=1S/C11H15NO/c1-12-6-2-3-10-7-9(8-13)4-5-11(10)12/h4-5,7,13H,2-3,6,8H2,1H3 |
| Standard InChI Key | KWTAHNFGMCBZLB-UHFFFAOYSA-N |
| SMILES | CN1CCCC2=C1C=CC(=C2)CO |
| Canonical SMILES | CN1CCCC2=C1C=CC(=C2)CO |
Introduction
Physical and Chemical Properties
The tetrahydroquinoline scaffold represents an important pharmacophore found in numerous biologically active compounds, making derivatives like (1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanol of interest in medicinal chemistry research. The partial saturation of the heterocyclic ring system modifies the planarity of the molecule compared to quinoline, potentially affecting its ability to interact with biological targets through non-covalent interactions. The hydroxymethyl group provides a hydrophilic center and a potential point for conjugation or modification in synthetic applications, while the N-methyl group prevents the nitrogen from acting as a hydrogen bond donor but maintains its ability to serve as a hydrogen bond acceptor. These characteristics may influence the compound's membrane permeability and target binding properties in biological systems.
Key Physical and Chemical Parameters
The fundamental physical and chemical parameters of (1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanol provide essential information for understanding its behavior in different environments and applications. The compound has a molecular formula of C₁₁H₁₅NO, corresponding to a molecular weight of 177.24 g/mol, which places it in the range of small-molecule compounds typically favorable for drug-like properties. Its structure can be represented by several notations, including the SMILES code CN1CCCC2=C1C=CC(=C2)CO, which encodes the connectivity and spatial arrangement of atoms within the molecule. The moderate molecular weight and the presence of both hydrophilic and hydrophobic regions suggest a balanced lipophilicity profile that might be advantageous for membrane permeability while maintaining reasonable water solubility.
Table 1: Physical and Chemical Properties of (1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanol
| Property | Value | Source |
|---|---|---|
| CAS Number | 68031-99-2 | |
| Molecular Formula | C₁₁H₁₅NO | |
| Molecular Weight | 177.24 g/mol | |
| IUPAC Name | (1-methyl-3,4-dihydro-2H-quinolin-6-yl)methanol | |
| Standard InChI | InChI=1S/C11H15NO/c1-12-6-2-3-10-7-9(8-13)4-5-11(10)12/h4-5,7,13H,2-3,6,8H2,1H3 | |
| Standard InChIKey | KWTAHNFGMCBZLB-UHFFFAOYSA-N | |
| SMILES | CN1CCCC2=C1C=CC(=C2)CO | |
| PubChem Compound ID | 12417658 |
Research Status and Future Directions
One promising research direction involves the development of structure-activity relationship studies centered on (1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanol as a lead compound. By systematically modifying the substituents at various positions while maintaining the core tetrahydroquinoline scaffold, researchers could explore how structural variations affect biological activity, target selectivity, and physicochemical properties. Such studies would contribute to a deeper understanding of tetrahydroquinoline pharmacophores and potentially lead to the discovery of novel bioactive compounds with improved properties. Another research avenue involves investigating the compound's potential as a synthetic intermediate in the preparation of more complex molecules, including libraries of analogs with diverse substitution patterns for high-throughput screening against various biological targets .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume